N-[4-(acetylamino)phenyl]-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-L-valinamide
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Overview
Description
(2S)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}-N-(4-ACETAMIDOPHENYL)-3-METHYLBUTANAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and biochemical research. This compound features a unique structure that includes a thiolane ring, an acetamidophenyl group, and a methylbutanamide moiety, making it an interesting subject for scientific study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}-N-(4-ACETAMIDOPHENYL)-3-METHYLBUTANAMIDE typically involves multiple steps, including the formation of the thiolane ring, the introduction of the acetamidophenyl group, and the final coupling with the methylbutanamide moiety. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization techniques can help in identifying the most efficient reaction conditions and catalysts. Additionally, purification methods such as chromatography and crystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}-N-(4-ACETAMIDOPHENYL)-3-METHYLBUTANAMIDE can undergo various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols or amines.
Substitution: The acetamidophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Halogenated or nitrated derivatives of the acetamidophenyl group.
Scientific Research Applications
(2S)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}-N-(4-ACETAMIDOPHENYL)-3-METHYLBUTANAMIDE has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Pharmaceuticals: Its unique structure makes it a candidate for the design of novel therapeutic agents.
Biochemical Research: It can be used as a probe to study biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action of (2S)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}-N-(4-ACETAMIDOPHENYL)-3-METHYLBUTANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}-N-(4-ACETAMIDOPHENYL)-3-METHYLBUTANAMIDE: shares similarities with other compounds containing thiolane rings, acetamidophenyl groups, or methylbutanamide moieties.
N-(4-ACETAMIDOPHENYL)-3-METHYLBUTANAMIDE: Lacks the thiolane ring but shares the acetamidophenyl and methylbutanamide components.
(2S)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}-3-METHYLBUTANAMIDE: Similar structure but without the acetamidophenyl group.
Uniqueness
The uniqueness of (2S)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}-N-(4-ACETAMIDOPHENYL)-3-METHYLBUTANAMIDE lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C18H26N4O5S |
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Molecular Weight |
410.5 g/mol |
IUPAC Name |
(2S)-N-(4-acetamidophenyl)-2-[(1,1-dioxothiolan-3-yl)carbamoylamino]-3-methylbutanamide |
InChI |
InChI=1S/C18H26N4O5S/c1-11(2)16(22-18(25)21-15-8-9-28(26,27)10-15)17(24)20-14-6-4-13(5-7-14)19-12(3)23/h4-7,11,15-16H,8-10H2,1-3H3,(H,19,23)(H,20,24)(H2,21,22,25)/t15?,16-/m0/s1 |
InChI Key |
WNQWCHKLLCMWHR-LYKKTTPLSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NC1=CC=C(C=C1)NC(=O)C)NC(=O)NC2CCS(=O)(=O)C2 |
Canonical SMILES |
CC(C)C(C(=O)NC1=CC=C(C=C1)NC(=O)C)NC(=O)NC2CCS(=O)(=O)C2 |
Origin of Product |
United States |
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